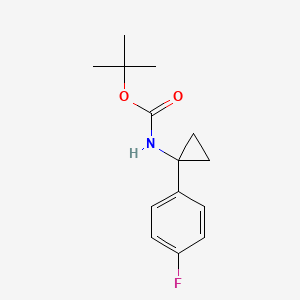

Tert-butyl 1-(4-fluorophenyl)cyclopropylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

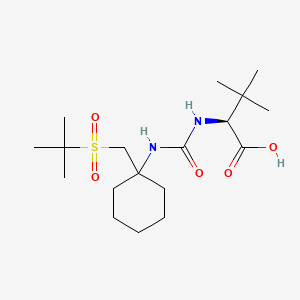

“Tert-butyl 1-(4-fluorophenyl)cyclopropylcarbamate” is a chemical compound with the CAS Number: 1255574-58-3 . It has a molecular weight of 251.3 .

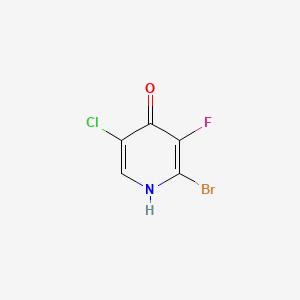

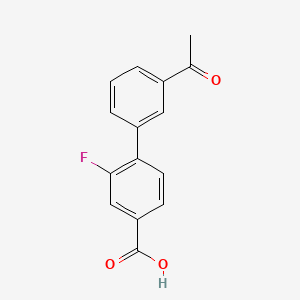

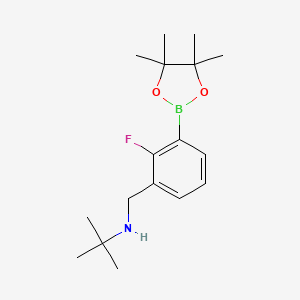

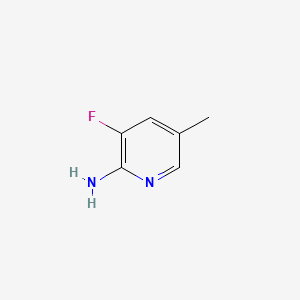

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C14H18FNO2/c1-13(2,3)18-12(17)16-14(8-9-14)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,17) .Applications De Recherche Scientifique

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), which include compounds like tert-butyl 1-(4-fluorophenyl)cyclopropylcarbamate, have been extensively studied for their environmental occurrence, human exposure, and toxicity. These compounds are utilized across various industries to inhibit oxidative reactions and extend product shelf life. Research highlights their detection in multiple environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. Studies indicate potential health risks due to their presence in human fat tissues, serum, urine, breast milk, and fingernails. Toxicity assessments suggest that certain SPAs may cause hepatic toxicity, exhibit endocrine disrupting effects, and possess carcinogenic potential. Future research is encouraged to explore novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).

Decomposition and Environmental Impact of Methyl Tert-Butyl Ether

Methyl tert-butyl ether (MTBE), a relative compound, is extensively used as an oxygenate in gasoline, raising concerns about its environmental release. Studies on the decomposition of MTBE by adding hydrogen in a cold plasma reactor demonstrate the feasibility of alternative decomposition methods. This research presents a potential for mitigating MTBE's environmental impact through advanced technological approaches. The effectiveness of radio frequency plasma reactors in decomposing and converting MTBE into less harmful substances has been showcased, suggesting a promising direction for addressing environmental pollution caused by such compounds (Hsieh et al., 2011).

Thermophysical Property Measurements and Environmental Implications

The environmental implications of ethers, including compounds similar to this compound, are critical to understanding their impact on pollution and human health. A comprehensive review of thermophysical property measurements of mixtures containing ethers such as MTBE, TAME, and others, highlights the importance of accurate data in assessing environmental and health risks. This knowledge aids in the development of more environmentally friendly alternatives and informs regulatory decisions aimed at minimizing pollution and exposure risks (Marsh et al., 1999).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-[1-(4-fluorophenyl)cyclopropyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO2/c1-13(2,3)18-12(17)16-14(8-9-14)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUUQCXGNGJXEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682017 |

Source

|

| Record name | tert-Butyl [1-(4-fluorophenyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1255574-58-3 |

Source

|

| Record name | tert-Butyl [1-(4-fluorophenyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B567853.png)

![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567855.png)

![N-Benzyl-2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide](/img/structure/B567861.png)

![N-[(3-chloropyrazin-2-yl)methyl]ethanamine](/img/structure/B567866.png)

![5-Bromo-6-methoxybenzo[d]thiazole-2-thiol](/img/structure/B567867.png)